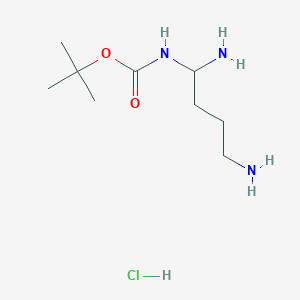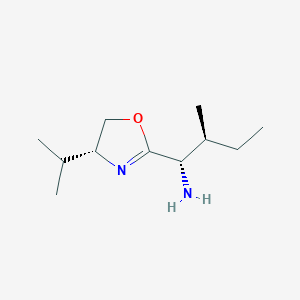
(1S,2S)-1-((R)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral oxazoline derivative with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
(1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which (1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(1R,2R)-1-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine: This is a stereoisomer of the compound with different chiral centers.
tert-Butyl substituted hetero-donor TADF compounds: These compounds share similar structural features and are used in organic light-emitting diodes (OLEDs) for their efficient light-emitting properties.
Uniqueness
The uniqueness of (1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products and in applications requiring high specificity.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
(1S,2S)-2-methyl-1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]butan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-5-8(4)10(12)11-13-9(6-14-11)7(2)3/h7-10H,5-6,12H2,1-4H3/t8-,9-,10-/m0/s1 |
InChIキー |
CXUVRWDKOKXHEE-GUBZILKMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C1=N[C@@H](CO1)C(C)C)N |
正規SMILES |
CCC(C)C(C1=NC(CO1)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



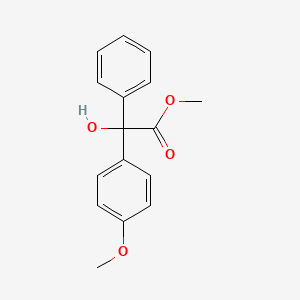
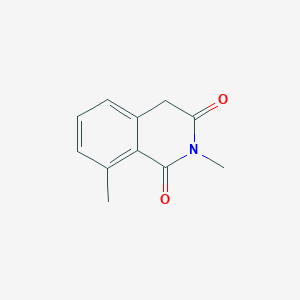
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)


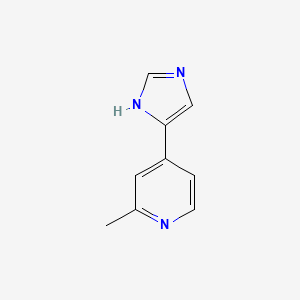
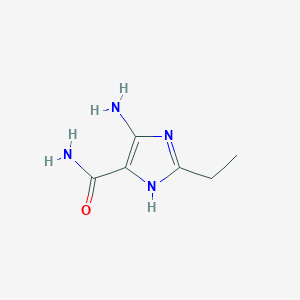


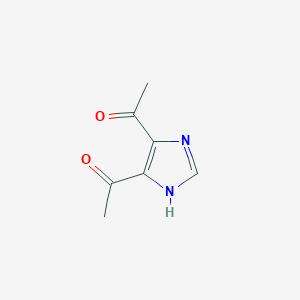
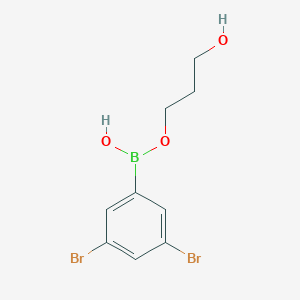
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)
